

Application Notes and Protocols: Enantioselective Arylation of α -Fluoroalkyl Cyclopropane Carboxylic Acids

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Compound of Interest

Compound Name: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid

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Introduction

The introduction of fluoroalkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The cyclopropane motif is also a valuable bioisostere for gem-dimethyl, isopropyl, or phenyl groups. The combination of these features in chiral α -fluoroalkyl substituted cyclopropanes presents a significant opportunity for the development of novel therapeutics. This document provides detailed protocols and data for the enantioselective β -C–H arylation of α -fluoroalkyl cyclopropane carboxylic acids, a method that enables the efficient synthesis of diverse, enantioenriched small-membered rings with all-carbon quaternary centers.^{[1][2][3]} This transformation is achieved through a palladium-catalyzed C–H activation strategy, utilizing a chiral monoprotected-N-amino sulfonamide (MPASA) ligand to achieve high levels of enantiocontrol.^{[1][2][3]}

Reaction Principle

The core of this methodology is a palladium(II)-catalyzed desymmetrization of a prochiral α -fluoroalkyl cyclopropane carboxylic acid. The reaction proceeds via a C–H activation at one of the two enantiotopic β -methylene groups. The chiral ligand on the palladium catalyst directs

this activation to occur enantioselectively, leading to the formation of a chiral palladacycle intermediate. This intermediate then undergoes reaction with an aryl iodide coupling partner to afford the arylated cyclopropane product with high enantiomeric excess.

Data Summary

The following tables summarize the quantitative data for the enantioselective arylation of various α -fluoroalkyl cyclopropane carboxylic acids with a range of aryl iodides.

Table 1: Enantioselective Arylation of α -CF₃ Cyclopropane Carboxylic Acid[3]

Entry	Aryl Iodide	Product	Yield (%)	ee (%)
1	4-iodo-N,N-dimethylaniline	4a	75	>99
2	4-iodoanisole	4b	82	99
3	4-iodotoluene	4c	78	99
4	Iodobenzene	4d	71	99
5	1-fluoro-4-iodobenzene	4e	65	99
6	1-chloro-4-iodobenzene	4f	68	99
7	1-bromo-4-iodobenzene	4g	62	99
8	1-iodo-4-(trifluoromethyl)benzene	4h	41	99
9	Methyl 4-iodobenzoate	4i	55	>99
10	3-iodoanisole	4j	72	99
11	1-iodo-3,5-dimethylbenzene	4k	65	99
12	3-iodobenzonitrile	4l	45	>99
13	2-iodoanisole	4m	61	98
14	1-iodo-2,4,6-trimethylbenzene	4n	52	93
15	2-iodonaphthalene	4o	69	99
16	3-iodopyridine	4p	51	99

17	2-iodothiophene	4q	48	98
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Table 2: Enantioselective Arylation of α -CF₂H Cyclopropane Carboxylic Acid

Entry	Aryl Iodide	Product	Yield (%)	ee (%)
1	4-iodoanisole	8a	45	87
2	Iodobenzene	8b	46	85
3	1-bromo-4-iodobenzene	8c	31	81
4	3-iodoanisole	8d	42	86
5	2-iodonaphthalene	8e	39	83

Data for Table 2 is representative of the slightly lower yields and enantioselectivity observed for α -CF₂H substrates compared to their α -CF₃ counterparts.^[1]

Experimental Protocols

General Procedure for the Enantioselective Arylation of α -Fluoroalkyl Cyclopropane Carboxylic Acids

Materials:

- α -Fluoroalkyl cyclopropane carboxylic acid (1.0 equiv)
- Aryl iodide (1.2 equiv)
- Pd(OAc)₂ (5 mol %)
- Chiral MPASA Ligand (10 mol %)
- Ag₂CO₃ (2.0 equiv)

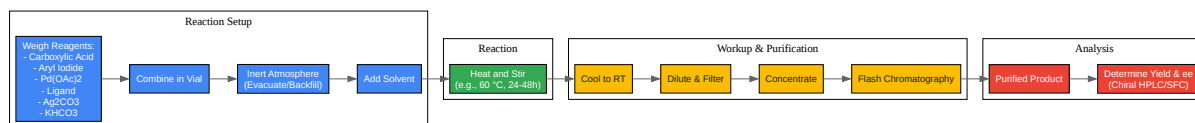
- KHCO_3 (1.0 equiv)
- Solvent (e.g., Dichloromethane)

Procedure:

- To an oven-dried vial equipped with a magnetic stir bar, add the α -fluoroalkyl cyclopropane carboxylic acid (0.2 mmol, 1.0 equiv), aryl iodide (0.24 mmol, 1.2 equiv), $\text{Pd}(\text{OAc})_2$ (0.01 mmol, 5 mol %), chiral MPASA ligand (0.02 mmol, 10 mol %), Ag_2CO_3 (0.4 mmol, 2.0 equiv), and KHCO_3 (0.2 mmol, 1.0 equiv).
- Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).
- Add the reaction solvent (e.g., Dichloromethane, 1.0 mL) via syringe.
- Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 60 °C).
- Stir the reaction mixture for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS if desired.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove insoluble salts.
- Wash the filter cake with additional organic solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired arylated product.
- Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or SFC analysis.

Visualizations

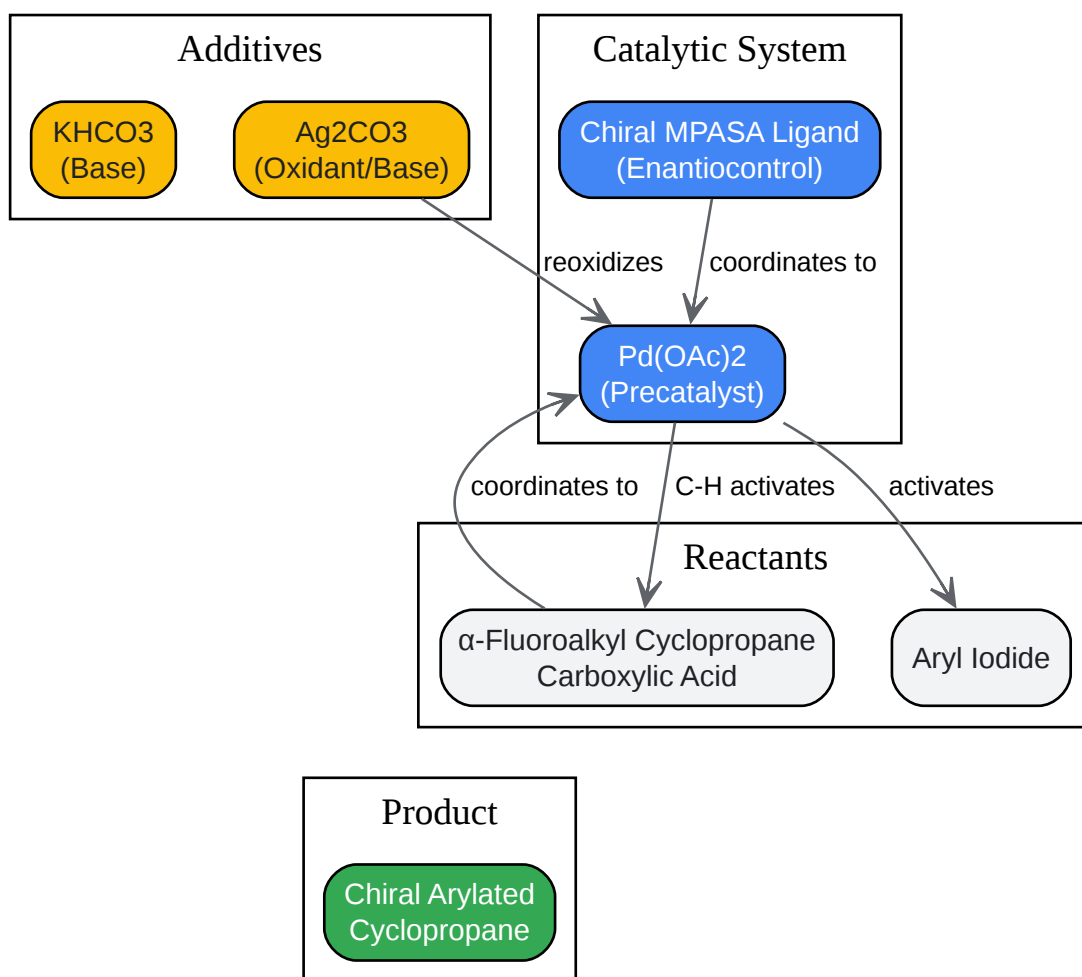
Experimental Workflow



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Caption: General workflow for the enantioselective arylation of α -fluoroalkyl cyclopropane carboxylic acids.

Logical Relationship of Key Components



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Caption: Key components and their roles in the enantioselective arylation reaction.

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References

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